molecular formula C21H20N2O4 B13585260 7-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-2H-chromen-2-one

7-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-2H-chromen-2-one

Cat. No.: B13585260
M. Wt: 364.4 g/mol
InChI Key: XWBYTAVVLCPXRQ-UHFFFAOYSA-N
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Description

7-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-2H-chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The inclusion of the piperazine moiety in the structure often enhances the bioactivity of the compound, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-2H-chromen-2-one typically involves the reaction of 7-hydroxy-2H-chromen-2-one with 2-chloroethyl 4-phenylpiperazine-1-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a hydroxyl derivative.

Scientific Research Applications

7-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-2H-chromen-2-one has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-2H-chromen-2-one lies in its specific structural features, such as the combination of the chromen-2-one core with the phenylpiperazine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

7-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]chromen-2-one

InChI

InChI=1S/C21H20N2O4/c24-20(23-12-10-22(11-13-23)17-4-2-1-3-5-17)15-26-18-8-6-16-7-9-21(25)27-19(16)14-18/h1-9,14H,10-13,15H2

InChI Key

XWBYTAVVLCPXRQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)COC3=CC4=C(C=C3)C=CC(=O)O4

Origin of Product

United States

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